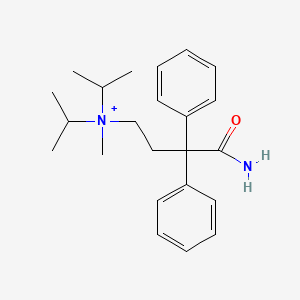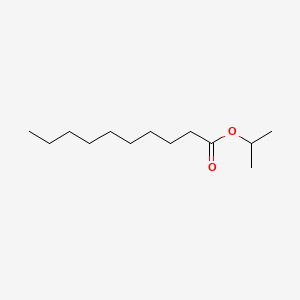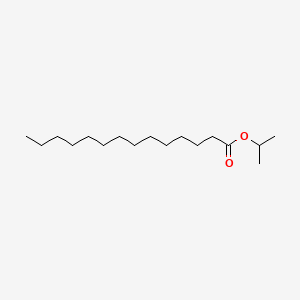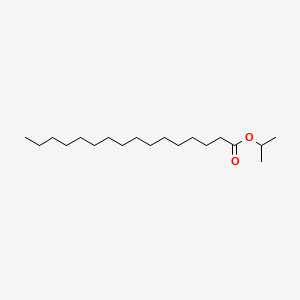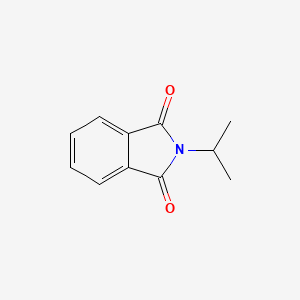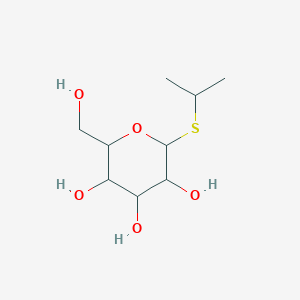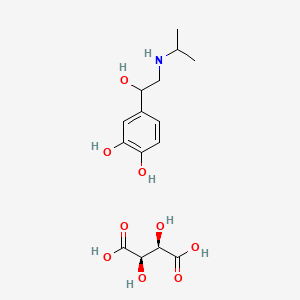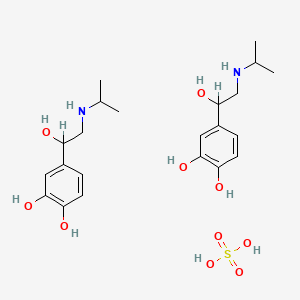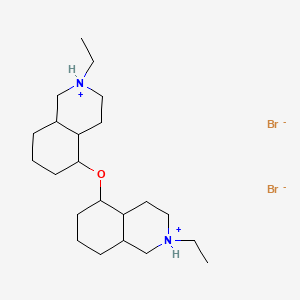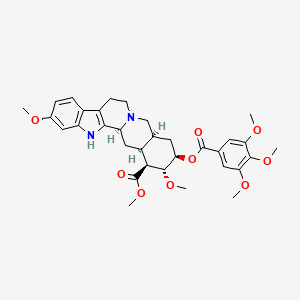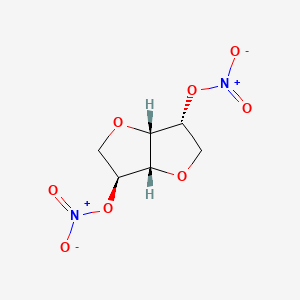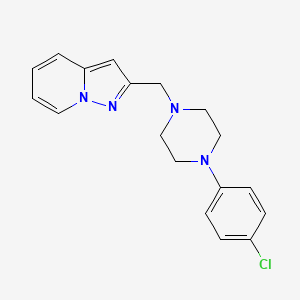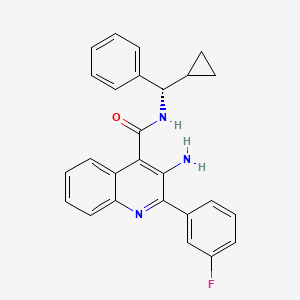
GSK172981
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK 172981 is a synthetic organic compound known for its role as a non-peptide tachykinin NK3 receptor antagonist. It exhibits high affinity for both recombinant human and native guinea pig tachykinin NK3 receptors . This compound has been investigated for its potential therapeutic applications, particularly in the treatment of schizophrenia .
Preparation Methods
The synthesis of GSK 172981 involves several steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and reagents like cyclopropylamine and fluorobenzene . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
GSK 172981 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the quinoline core, are common in the synthesis and modification of GSK 172981.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
GSK 172981 exerts its effects by competitively antagonizing the tachykinin NK3 receptor. This receptor is involved in various physiological processes, including neurotransmission and modulation of neuronal activity . By blocking the receptor, GSK 172981 can modulate these processes, potentially leading to therapeutic effects in conditions like schizophrenia . The molecular targets and pathways involved include the inhibition of neurokinin B-stimulated neuronal activity .
Comparison with Similar Compounds
GSK 172981 is unique in its high affinity and selectivity for the tachykinin NK3 receptor. Similar compounds include:
Talnetant: Another tachykinin NK3 receptor antagonist with a different chemical structure.
SB-222200: A selective quinoline NK3 receptor antagonist.
GSK256471: A structurally related sulfonamide with reduced lipophilicity.
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological profiles .
Properties
Molecular Formula |
C26H22FN3O |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H22FN3O/c27-19-10-6-9-18(15-19)25-23(28)22(20-11-4-5-12-21(20)29-25)26(31)30-24(17-13-14-17)16-7-2-1-3-8-16/h1-12,15,17,24H,13-14,28H2,(H,30,31)/t24-/m1/s1 |
InChI Key |
ZKGNLARKIMWKFE-XMMPIXPASA-N |
SMILES |
C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-amino-N-(cyclopropyl (phenyl)methyl)-2-(3-fluorophenyl)-4-quinolinecarboxamide GSK 172981 GSK-172981 GSK172981 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


